molecular formula C10H13NO4S B1635584 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid CAS No. 792953-99-2

5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid

Cat. No.: B1635584
CAS No.: 792953-99-2
M. Wt: 243.28 g/mol
InChI Key: SVJBFKVNUXDLJY-UHFFFAOYSA-N
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Description

5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid is a chemical compound with the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol. This compound is characterized by its sulfonyl group attached to an ethylamino moiety and a methyl group on the benzene ring, making it a derivative of benzoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(ethylamino)sulfonyl]-2-methylbenzoic acid typically involves the following steps:

  • Starting Material: The synthesis begins with 2-methylbenzoic acid as the starting material.

  • Sulfonylation: The carboxylic acid group is converted to a sulfonyl group using chlorosulfonic acid.

  • Amination: The sulfonyl group is then reacted with ethylamine to introduce the ethylamino group.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process is monitored and controlled to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the sulfonyl group to a sulfide.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Sulfide derivatives.

  • Substitution Products: Amine-substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-[(ethylamino)sulfonyl]-2-methylbenzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The ethylamino group can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

  • 4-[(Ethylamino)sulfonyl]-2-methylbenzoic acid: Similar structure but different position of the methyl group.

  • 3-[(Ethylamino)sulfonyl]-2-methylbenzoic acid: Another positional isomer with different chemical properties.

Uniqueness: 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity compared to its positional isomers.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-(ethylsulfamoyl)-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-3-11-16(14,15)8-5-4-7(2)9(6-8)10(12)13/h4-6,11H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJBFKVNUXDLJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301250423
Record name 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792953-99-2
Record name 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=792953-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(ethylsulfamoyl)-2-methylbenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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